(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one
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Overview
Description
(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one is a naturally occurring hydrocarbon derived from the marine gorgonian coral of the genus Eunicea. This compound belongs to the class of sesquiterpenoids, which are known for their diverse biological activities and complex structures. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one typically involves the extraction from marine gorgonian corals. The extraction process includes grinding the coral, followed by extraction with ethanol. The partially evaporated extract is then distributed between aqueous ethanol and hexane. The non-polar fraction is evaporated to dryness and separated using column chromatography over silica gel with a hexane-ethyl acetate gradient .
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its extraction and purification processes. advancements in high-speed counter-current chromatography (HSCCC) have improved the efficiency of isolating sesquiterpenoids from natural sources .
Chemical Reactions Analysis
Types of Reactions: (3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
Scientific Research Applications
(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, including the inhibition of key enzymes and receptors involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one can be compared with other sesquiterpenoids isolated from marine sources, such as:
11-Formyllinderazulene: Isolated from gorgonian corals and known for its cytotoxic activity.
Ketolactone: Another sesquiterpenoid with a similar structure, isolated from various gorgonian corals.
Uniqueness: this compound is unique due to its specific structural features and the biological activities it exhibits. Its potential therapeutic applications, particularly in cancer research, make it a compound of significant interest in the scientific community.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,11-14,16H,2,4-7H2,1,3H3/b9-8+/t11-,12-,13-,14-/m0/s1 |
InChI Key |
LEXBBZCFWJNTGC-OYLFHFCFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(=C)[C@H](CC/C(=C/[C@@H]2OC1=O)/C)O |
Canonical SMILES |
CC1C2CCC(=C)C(CCC(=CC2OC1=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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